An In-depth Technical Guide to 2-bromo-5,6-dimethyl-1,3-benzothiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-bromo-5,6-dimethyl-1,3-benzothiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-5,6-dimethyl-1,3-benzothiazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its synthesis, reactivity, and potential applications, offering valuable insights for professionals engaged in drug discovery and development.
Introduction to the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The 2-bromo-substituted benzothiazoles, in particular, serve as versatile intermediates, enabling the introduction of diverse functionalities through various cross-coupling reactions.[5][6] The specific compound, 2-bromo-5,6-dimethyl-1,3-benzothiazole, with its dimethyl substitution pattern on the benzene ring, presents a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents and functional materials.
Physicochemical Properties
| Property | Estimated Value/Information |
| Molecular Formula | C₉H₈BrNS |
| Molecular Weight | 242.14 g/mol |
| CAS Number | 1093106-05-8[7] |
| Appearance | Likely a solid at room temperature[8] |
| Melting Point | Estimated to be in a similar range to 2-bromo-6-methylbenzo[d]thiazole (42-43 °C)[8] |
| Boiling Point | Estimated to be in a similar range to 2-bromo-6-methylbenzo[d]thiazole (310.8 ± 35.0 °C at 760 mmHg)[8] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[1] |
Hazard Information: 2-bromo-5,6-dimethyl-1,3-benzothiazole is classified with the following hazard statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 2-bromo-5,6-dimethyl-1,3-benzothiazole is not explicitly documented in readily accessible literature. However, a plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of the precursor 2-amino-5,6-dimethyl-1,3-benzothiazole, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.
Synthesis of 2-amino-5,6-dimethyl-1,3-benzothiazole
The synthesis of 2-aminobenzothiazoles is a well-established transformation, often proceeding via the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.[9]
Conceptual Workflow for the Synthesis of the Amino Precursor:
Figure 1: Conceptual workflow for the synthesis of the 2-amino precursor.
General Experimental Protocol (Adapted from known procedures): [9][10]
-
Dissolution: Dissolve 3,4-dimethylaniline in a suitable solvent, such as glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate to the solution and stir to dissolve.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-amino-5,6-dimethyl-1,3-benzothiazole.
Bromination of 2-amino-5,6-dimethyl-1,3-benzothiazole (Sandmeyer-type Reaction)
The conversion of the 2-amino group to a 2-bromo group can be achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by displacement with a bromide salt in the presence of a copper(I) catalyst.
Conceptual Workflow for Bromination:
Figure 2: Conceptual workflow for the Sandmeyer bromination.
General Experimental Protocol (Adapted from known procedures):
-
Diazotization: Suspend 2-amino-5,6-dimethyl-1,3-benzothiazole in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The product will often precipitate or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-5,6-dimethyl-1,3-benzothiazole.
Chemical Reactivity and Synthetic Utility
The 2-bromo-5,6-dimethyl-1,3-benzothiazole molecule possesses two primary sites for chemical modification: the reactive C-Br bond at the 2-position and the benzene ring, which can undergo electrophilic aromatic substitution.
Cross-Coupling Reactions at the C-2 Position
The bromine atom at the 2-position of the benzothiazole ring is susceptible to displacement and is an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, making it a valuable building block in synthetic chemistry.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 2-aryl or 2-vinyl benzothiazoles.[6][11]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 2-amino-substituted benzothiazoles with diverse substitution patterns.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, yielding 2-alkynyl benzothiazoles.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Reaction Scheme for Suzuki-Miyaura Coupling:
Figure 3: General scheme for Suzuki-Miyaura coupling.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities in these reactions and often requires optimization for specific substrates.
Electrophilic Aromatic Substitution
The benzene ring of the benzothiazole nucleus can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the thiazole ring can influence the regioselectivity of these reactions. The directing effects of the two methyl groups at the 5- and 6-positions will favor substitution at the 4- and 7-positions.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region for the protons at the 4- and 7-positions of the benzothiazole ring. Two singlets in the aliphatic region would correspond to the two methyl groups at the 5- and 6-positions.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (C-2) would be significantly affected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=N stretching of the thiazole ring, and C-S stretching.
Applications in Drug Discovery and Materials Science
The 2-bromo-5,6-dimethyl-1,3-benzothiazole scaffold is a promising starting point for the synthesis of novel compounds with potential applications in various fields.
-
Medicinal Chemistry: The ability to easily modify the 2-position through cross-coupling reactions allows for the generation of large libraries of compounds for screening against various biological targets. The dimethyl substitution pattern can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Benzothiazole derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents.[1][12][13]
-
Materials Science: The benzothiazole core is a component of various organic dyes and fluorescent materials.[14] By introducing different substituents at the 2-position, the photophysical properties of the molecule can be fine-tuned for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.
Conclusion
2-bromo-5,6-dimethyl-1,3-benzothiazole is a valuable and versatile building block for the synthesis of a wide range of functionalized benzothiazole derivatives. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through established methods. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential.
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